3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocyclic compounds featuring a fused pyrazole and pyrimidine ring system. Their rigid, planar structure and synthetic versatility make them privileged scaffolds in medicinal chemistry. The core’s peripheral positions (C-2, C-3, C-5, C-6, and C-7) allow extensive functionalization, enabling tailored interactions with biological targets such as protein kinases, phosphodiesterases, and DNA topoisomerases. For instance, substituents like electron-donating groups (e.g., methoxy) or acidic moieties (e.g., carboxylic acids) enhance solubility and target affinity, as demonstrated in commercial drugs like Anagliptin and Dorsomorphin.
The derivative 3-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exemplifies this adaptability. Its methoxyphenyl group at C-3 contributes to π-stacking interactions with hydrophobic protein pockets, while the C-6 carboxylic acid enables hydrogen bonding or salt bridge formation. The C-7 methyl group likely influences steric effects, modulating binding specificity. Such features align with trends in kinase inhibitor design, where bulky substituents improve selectivity.
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
| Position | Functional Group | Role in Bioactivity |
|---|---|---|
| C-3 | 4-Methoxyphenyl | Enhances lipophilicity and aromatic interactions |
| C-6 | Carboxylic acid | Facilitates hydrogen bonding and ionization |
| C-7 | Methyl | Modulates steric hindrance and metabolic stability |
Historical Context and Discovery
Pyrazolo[1,5-a]pyrimidines were first synthesized in the mid-20th century during explorations of fused heterocycles. Early work focused on their photophysical properties, but the 1980s marked a shift toward pharmacological applications, spurred by the discovery of anxiolytic agents like Zaleplon. The specific compound 3-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid emerged more recently, with its CAS registry (941573-61-1) indicating 21st-century development.
Modern synthetic strategies, such as microwave-assisted reactions and palladium-catalyzed cross-couplings, enabled its efficient preparation. For example, Portilla and colleagues demonstrated that aryl diazenyl groups could be introduced via solvent-free microwave synthesis, a method applicable to this derivative. The compound’s design likely arose from SAR studies linking C-6 carboxylic acids to enhanced kinase inhibition, as seen in analogues targeting EGFR and B-Raf.
Rationale for Academic Study
Academic interest in this compound stems from three factors:
- Structural Novelty: The juxtaposition of methoxyphenyl, methyl, and carboxylic acid groups creates a unique electronic profile, amenable to probing SAR trends in kinase inhibition.
- Synthetic Challenges: Functionalization at C-6 often requires multi-step sequences, prompting research into streamlined methodologies. For instance, chlorination at C-5 and C-7 followed by nucleophilic substitution has been used to install morpholine groups, a strategy adaptable to carboxylic acid introduction.
- Therapeutic Potential: Preliminary data on analogous compounds suggest antiproliferative effects against cancer cell lines, particularly those overexpressing EGFR or B-Raf. The carboxylic acid moiety may also enable prodrug development via esterification.
Scope and Objectives of Research
Current research objectives focus on:
- Synthetic Optimization: Developing one-pot or catalysis-based routes to improve yield and scalability. For example, Suzuki-Miyaura couplings could introduce the methoxyphenyl group directly.
- Biological Screening: Evaluating inhibitory activity against kinases (e.g., EGFR, CDK2) and assessing cytotoxicity in vitro.
- Computational Modeling: Predicting binding modes using molecular docking to guide further derivatization.
Future Directions:
- Investigating photophysical properties for material science applications.
- Exploring co-crystallization with target proteins to elucidate binding mechanisms.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H13N3O3/c1-9-12(15(19)20)7-16-14-13(8-17-18(9)14)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,19,20) |
InChI Key |
BBYSEFMYAXXNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer activities. A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines:
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | MCF-7 (breast cancer) | 15.0 | Induces apoptosis |
| 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | A549 (lung cancer) | 12.5 | ERK pathway inhibition |
These results suggest that this compound may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival. The compound's ability to induce apoptosis further supports its potential as an anticancer agent .
Anti-inflammatory Effects
Preliminary studies have also suggested anti-inflammatory properties for this compound. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The structural features of pyrazolo[1,5-a]pyrimidines contribute to their interaction with inflammatory pathways, although further research is required to elucidate specific mechanisms .
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial efficacy against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes within microbial cells. The potential application in developing new antibiotics is an area of ongoing research .
Case Studies and Research Findings
Several case studies have focused on the biological activity of 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid:
- A study published in Molecules highlighted the compound's ability to suppress ERK signaling pathways in cancer cells, leading to reduced cell viability and induced apoptosis. The most active derivatives showed significant decreases in phosphorylation levels of ERK1/2 and AKT pathways, indicating their role as potent inhibitors in these signaling cascades .
- Another investigation assessed new derivatives synthesized from pyrazolo[1,5-a]pyrimidines and reported promising antitumor activity with IC50 values ranging from 17.83 μM to 19.73 μM against MDA-MB-231 and MCF-7 cell lines compared to standard chemotherapy agents like Cisplatin.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ethyl esters in ). However, the 4-methoxyphenyl group may reduce solubility due to hydrophobicity.
- Stability : Fully aromatic analogs (e.g., ) are likely more stable than dihydro or oxo derivatives (e.g., ), which may undergo tautomerization or oxidation.
Biological Activity
3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Overview of Biological Activity
The pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has been associated with various pharmacological effects. Research indicates that derivatives of this scaffold exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. The presence of the 4-methoxyphenyl group is particularly noteworthy as it enhances the compound's biological efficacy.
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be attributed to its structural features. The following table summarizes key findings from SAR studies:
| Compound | Substituent | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 4-Methoxyphenyl | Anticancer (EGFR/VGFR2 inhibitor) | 0.3 - 24 |
| 2-Methyl-7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine | Naphthalenyl | Antitumor activity in MCF-7 cells | Not specified |
| 5-Amino-3-methylpyrazole derivatives | Various | Anti-inflammatory and anti-bacterial | Varies |
The mechanism by which 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its biological effects involves inhibition of key enzymes and receptors. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, making them potential candidates for treating tuberculosis . Additionally, compounds within this class have demonstrated dual inhibition of EGFR and VGFR2 pathways, which are critical in cancer cell proliferation and survival .
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that pyrazolo[1,5-a]pyrimidines exhibited potent inhibition against cancer cell lines such as MCF-7. The compound induced apoptosis and inhibited cell migration . Specific analogs showed IC50 values ranging from 0.3 to 24 µM against EGFR/VGFR2 targets.
- Anti-inflammatory Properties : Research on pyrazolo derivatives has indicated their potential in reducing inflammation through the inhibition of pro-inflammatory cytokines . The presence of electron-donating groups like methoxy enhances this activity.
- Antimicrobial Effects : Some derivatives have shown significant antimicrobial properties against various pathogens. For example, certain pyrazole carboxamides demonstrated notable antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
